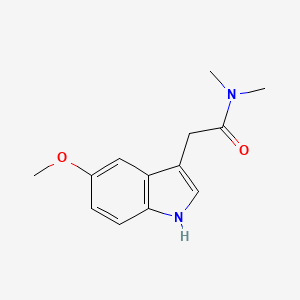
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide, also known as MIADMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the synthesis of various pharmaceuticals and agrochemicals. MIADMA has been found to possess unique properties that make it an attractive candidate for use in various research applications.
作用机制
The mechanism of action of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in the body. This compound has also been found to have a low toxicity profile, making it a safer alternative to other drugs that are currently used in cancer treatment.
实验室实验的优点和局限性
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for use in various experiments. This compound is also relatively inexpensive compared to other compounds that are used in cancer research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various experiments.
未来方向
There are several future directions for research on 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide. One area of research is in the development of new drugs that are based on the structure of this compound. These drugs could be used in the treatment of various diseases, including cancer and inflammation. Another future direction is in the development of new methods for synthesizing this compound that are more efficient and cost-effective. Finally, research is needed to fully understand the mechanism of action of this compound so that it can be optimized for use in various experiments.
合成方法
The synthesis of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide can be achieved using various methods, including the reaction of 5-methoxyindole with N,N-dimethylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid with a high yield. Other methods of synthesis include the use of alternative reagents and catalysts, such as boron trifluoride etherate.
科学研究应用
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been found to possess significant anti-tumor and anti-inflammatory properties, making it a potential candidate for use in the treatment of cancer and other inflammatory diseases.
属性
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)13(16)6-9-8-14-12-5-4-10(17-3)7-11(9)12/h4-5,7-8,14H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJBXCDGTLDTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CNC2=C1C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile](/img/structure/B6631017.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)







![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)

![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)
